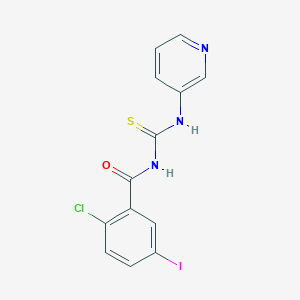
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound with the molecular formula C14H11ClIN3OS and a molecular weight of 431.7 g/mol. This compound is characterized by the presence of chloro, iodo, and pyridinyl groups attached to a benzamide core, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) in acetone. This reaction forms the benzoyl isothiocyanate intermediate.
Addition of Pyridin-3-ylmethylamine: The benzoyl isothiocyanate intermediate is then reacted with pyridin-3-ylmethylamine to form the desired thiourea derivative.
Iodination: The final step involves the iodination of the thiourea derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.
Complexation: The compound can form complexes with transition metals, which can be useful in various catalytic and analytical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
科学的研究の応用
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the iodo group, which may affect its reactivity and biological activity.
5-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
特性
分子式 |
C14H11ClIN3OS |
|---|---|
分子量 |
431.7g/mol |
IUPAC名 |
2-chloro-5-iodo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClIN3OS/c15-12-4-3-10(16)6-11(12)13(20)19-14(21)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H2,18,19,20,21) |
InChIキー |
NPPZXHGKPHHNIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
正規SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398928.png)
![N-(4-iodophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398929.png)
![N-(5-chloro-2-methylphenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398930.png)
![N-(4-methoxyphenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398931.png)
![N-(2,4-dichlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398933.png)
![2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B398935.png)
![N-(2,3-dichlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398936.png)
![2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B398937.png)

![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B398943.png)

![2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-5-iodobenzamide](/img/structure/B398945.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-5-bromonaphthalene-1-carboxamide](/img/structure/B398948.png)
